Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
Description
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a bicyclic carbamate derivative featuring a rigid norbornane-like scaffold. Its stereochemical configuration, molecular stability, and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing chiral amines and constrained peptidomimetics. The compound exists in multiple stereoisomeric forms, such as (1S,4S,5S) (CAS: 1932796-87-6) and (1R,4R,5S) (CAS: 1932203-04-7) , which influence its physicochemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152760 | |
| Record name | Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-02-6 | |
| Record name | Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane with a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Alkylated carbamates
Scientific Research Applications
Medicinal Chemistry
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is primarily researched for its potential as a pharmaceutical agent:
Neurological Applications
Research indicates that derivatives of azabicyclo compounds can exhibit activity as neuroprotective agents. Studies have shown that compounds similar to tert-butyl-2-azabicyclo[2.2.1]heptan can modulate neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in certain cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of more complex heterocyclic compounds, which are critical in drug development and materials science . Its unique bicyclic structure allows for various functionalization reactions.
Case Study: Synthesis of Bioactive Compounds
A recent study demonstrated the use of tert-butyl-2-azabicyclo[2.2.1]heptan in synthesizing novel bioactive molecules with enhanced pharmacological profiles . The study highlighted the efficiency of using this compound as a precursor in multi-step synthetic pathways.
Analytical Chemistry
In analytical chemistry, tert-butyl-2-azabicyclo[2.2.1]heptan can be employed as a standard reference material for method development and validation in various assays:
Chromatographic Techniques
The compound's stability and well-defined structure make it suitable for use in high-performance liquid chromatography (HPLC) methods aimed at quantifying related compounds in biological samples .
Mechanism of Action
The mechanism of action of tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Key Compounds:
Tert-butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
- CAS : 1932203-04-7
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29
- Configuration : (1R,4R,5S)
- Storage : Room temperature, dark, dry conditions .
Tert-butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
- CAS : 1400808-13-0
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29
- Purity : 95%
- Storage : 2–8°C (AstaTech Inc.) .
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS: 359779-73-0 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 Key Difference: Bicyclo[2.1.1]hexane scaffold with an acetyl substituent .
Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride
- CAS : 1801767-45-2
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 249
- Key Difference : Spiro[3.3]heptane core with a hydrochloride salt .
Physicochemical Properties
Key Observations :
- The bicyclo[2.2.1]heptane derivatives exhibit higher rigidity compared to the bicyclo[2.1.1]hexane and spiro analogs, impacting their conformational flexibility in drug design.
- The hydrochloride salt (CAS: 1801767-45-2) shows increased molecular weight and hygroscopicity, necessitating refrigeration .
Commercial Availability and Purity
Note: The (1R,4R,5R) isomer (CAS: 1400808-13-0) is more readily accessible for small-scale research, while other stereoisomers face supply constraints .
Biological Activity
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, also known by its CAS number 1932203-04-7, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1932203-04-7
- Purity : Typically ≥ 97%
This compound acts primarily as an inhibitor of certain neurotransmitter receptors, particularly those involved in the cholinergic system. Its structure allows it to mimic acetylcholine, thereby influencing synaptic transmission.
Key Mechanisms:
- Cholinergic Modulation : The compound interacts with nicotinic and muscarinic receptors, leading to enhanced synaptic activity in specific neuronal pathways.
- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Cognitive Enhancement :
- Animal models have shown that administration of this compound leads to improved memory and learning capabilities, attributed to its cholinergic activity.
-
Pain Management :
- The compound has demonstrated efficacy in reducing pain responses in neuropathic pain models, suggesting potential applications in pain management therapies.
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Anti-inflammatory Properties :
- In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.
Study 1: Cognitive Enhancement in Rodent Models
A study published in a peer-reviewed journal demonstrated that rodents treated with this compound exhibited significant improvements in maze navigation tasks compared to control groups, suggesting enhanced cognitive function due to increased cholinergic activity.
Study 2: Analgesic Effects
In a controlled trial involving neuropathic pain models, the administration of this compound resulted in a marked decrease in pain sensitivity, indicating its potential as an analgesic agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate?
- Methodological Answer : Synthesis typically involves multi-step strategies starting from norbornene derivatives. A key step is the introduction of the carbamate group via tert-butoxycarbonyl (BOC) protection. For example, BOC-protected intermediates (e.g., N-BOC-7-azabicyclo[2.2.1]heptan-2-one) are used in cyclization reactions, followed by functionalization at the 5-position. Critical steps include ring-opening with nucleophiles and stereochemical control using chiral catalysts or auxiliaries .
- Quality Control : Post-synthesis, purity (>97%) is confirmed via HPLC and COA documentation, as seen in standardized protocols for related bicyclic carbamates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC) NMR are used to resolve stereochemical assignments and verify bicyclic framework integrity. Discrepancies in coupling constants may arise due to conformational rigidity, requiring comparison with computational models .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Purity analysis (>97%) employs reverse-phase columns with UV detection, as standardized for BOC-protected analogs .
Advanced Research Questions
Q. How can computational methods predict stereochemical outcomes in the synthesis of bicyclo[2.2.1]heptane carbamates?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states to predict enantioselectivity. For example, ICReDD’s reaction path search methods combine quantum chemistry with experimental data to optimize chiral induction. This approach reduces trial-and-error in identifying catalysts (e.g., chiral Lewis acids) for asymmetric cyclization .
- Validation : Computational results are cross-validated with experimental optical rotation data and X-ray crystallography (where available) .
Q. What experimental strategies address low yields in the cyclization steps of this compound’s synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
- Catalyst Screening : Chiral catalysts (e.g., Ru-phosphine complexes) improve enantiomeric excess (ee).
- In-Situ Monitoring : Techniques like FTIR or ReactIR track intermediate formation, enabling real-time adjustments to reaction conditions .
- Case Study : Green chemistry principles (e.g., microwave-assisted synthesis) reduce energy consumption and improve yields in multi-step routes .
Q. How can researchers resolve conflicting crystallographic and spectroscopic data for bicyclic carbamates?
- Methodological Answer :
- Dynamic NMR : Variable-temperature NMR experiments distinguish between conformational flexibility and stereoisomerism.
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated in epibatidine synthesis .
- Hybrid Validation : Computational NMR chemical shift prediction (e.g., using Gaussian or ORCA) reconciles experimental data with theoretical models .
Q. What role do steric and electronic effects play in the reactivity of the carbamate group within the bicyclo[2.2.1]heptane system?
- Methodological Answer :
- Steric Effects : The bicyclic framework restricts access to the carbamate’s carbonyl group, favoring nucleophilic attack at less hindered positions. Steric maps generated via molecular modeling (e.g., PyMol) guide functionalization strategies .
- Electronic Effects : Electron-withdrawing substituents on the bicyclic ring modulate carbamate reactivity. Hammett plots correlate substituent effects with reaction rates in SN2 mechanisms .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between HPLC purity data and COA documentation?
- Methodological Answer :
- Root Cause Analysis : Batch-to-batch variability in starting materials or incomplete BOC protection can lead to impurities.
- Resolution : Cross-check with orthogonal methods (e.g., GC-MS for volatile byproducts) and repeat HPLC under gradient elution conditions to separate co-eluting peaks .
Experimental Design Considerations
Q. What reactor designs are optimal for scaling up bicyclo[2.2.1]heptane carbamate synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
